molecular formula C7H13ClFNO2 B2390523 Methyl 4-fluoropiperidine-4-carboxylate hydrochloride CAS No. 1400797-26-3

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride

Cat. No.: B2390523
CAS No.: 1400797-26-3
M. Wt: 197.63
InChI Key: JWODCOUWKZBFRC-UHFFFAOYSA-N
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Description

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS 1400797-26-3) is a fluorinated piperidine derivative serving as a versatile building block in medicinal chemistry and organic synthesis. The compound features both a carboxylate ester and a fluorine substituent on the same piperidine ring, making it a valuable scaffold for constructing more complex molecules. Its molecular formula is C7H13ClFNO2 and it has a molecular weight of 197.64 g/mol . Piperidine rings are among the most important synthetic fragments for designing new active pharmaceutical ingredients (APIs) and are present in more than twenty classes of pharmaceuticals . The specific structure of this compound, particularly the 4-fluoro and 4-carboxylate substituents, is of significant interest for Structure-Activity Relationship (SAR) studies. Researchers utilize such scaffolds to explore and optimize the potency, selectivity, and drug-like properties of lead compounds . For instance, substituted piperidines are frequently investigated in the development of inhibitors for various biological targets. The incorporation of fluorine is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . This product is intended for research and development purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can employ this compound in various synthetic transformations, including hydrolysis of the ester, reduction, or nucleophilic substitution, to generate diverse chemical libraries for biological screening.

Properties

IUPAC Name

methyl 4-fluoropiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWODCOUWKZBFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoropiperidine-4-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. The reaction conditions often involve the use of fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures around 150°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride serves as an intermediate in synthesizing more complex fluorinated compounds. Its unique structural properties make it valuable for developing new materials and chemical entities in organic synthesis.

Biology

In biological research, this compound is utilized to study fluorinated analogs of biologically active molecules. The incorporation of fluorine into drug candidates is known to enhance their metabolic stability and alter their biological activity, making them more effective in therapeutic applications.

Medicine

This compound has potential applications in pharmacology due to its interactions with neurotransmitter systems. Preliminary studies suggest that derivatives may interact significantly with dopamine and serotonin receptors, indicating their utility in developing central nervous system agents .

Pharmacokinetic Properties

Research indicates that fluorinated derivatives often exhibit enhanced metabolic stability compared to non-fluorinated counterparts. This characteristic is crucial for drug development as it affects bioavailability and efficacy.

Antimicrobial Activity

While detailed studies are still required, initial findings suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.

Neuropharmacological Studies

Investigations into similar piperidine derivatives have shown promise as NK(1) receptor antagonists. This suggests that this compound could have therapeutic applications for treating anxiety and depression .

Mechanism of Action

The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, often enzymes or receptors in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical parameters for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
Methyl 4-fluoropiperidine-4-carboxylate HCl Not explicitly listed C₇H₁₁ClFNO₂ ~195.6 4-Fluorine, methyl ester Pharmaceutical intermediate
Ethyl 4-fluoropiperidine-4-carboxylate HCl 845909-49-1 C₈H₁₅ClFNO₂ 211.66 4-Fluorine, ethyl ester R&D use; higher lipophilicity
4-Fluoro-4-piperidinecarboxylic Acid HCl 1186663-32-0 C₆H₁₁ClFNO₂ 191.61 4-Fluorine, carboxylic acid Polar metabolite; drug synthesis
Methyl 3,3-difluoropiperidine-4-carboxylate HCl 1779974-06-9 C₇H₁₀ClF₂NO₂ 213.62 3,3-Difluoro, methyl ester Enhanced metabolic stability
Ethyl 4-Methylpiperidine-4-carboxylate HCl 225240-71-1 C₉H₁₈ClNO₂ 207.70 4-Methyl, ethyl ester Non-fluorinated analog; lower reactivity
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 Aromatic substituent (methoxyphenyl) CNS drug candidate

Functional Group Impact on Properties

  • Fluorine Substitution: The 4-fluoro group in Methyl 4-fluoropiperidine-4-carboxylate HCl enhances electronegativity and steric effects, improving binding affinity in drug-receptor interactions compared to non-fluorinated analogs like Ethyl 4-Methylpiperidine-4-carboxylate HCl . The 3,3-difluoro derivative (CAS 1779974-06-9) exhibits greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Carboxylic acid derivatives (e.g., CAS 1186663-32-0) are more polar, favoring solubility in aqueous environments but limiting membrane permeability .
  • Aromatic vs. Aliphatic Substituents :

    • Compounds like 4-(3-Methoxyphenyl)piperidine HCl (CAS 325808-20-6) incorporate aromatic groups for π-π stacking interactions in receptor binding, commonly used in serotonin or dopamine modulators .

Biological Activity

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a fluorinated compound with notable biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by research findings and data tables.

  • Molecular Formula : C8_{8}H10_{10}ClFNO2_{2}
  • Molecular Weight : Approximately 197.635 g/mol
  • Structure : The presence of a fluorine atom at the 4-position of the piperidine ring enhances its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural characteristics:

  • Fluorine Atom : The electronegative fluorine atom can engage in hydrogen bonding and influence the compound's binding affinity to various biological targets, such as receptors or enzymes.
  • Ester Group : The ester moiety can undergo hydrolysis, releasing the active piperidine derivative that interacts with specific biological targets.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various pathogens, including Mycobacterium tuberculosis. In a screening study, compounds were tested for their minimum inhibitory concentration (MIC), with promising results indicating significant antimicrobial properties .
  • Pharmacological Potential : The compound has been identified as a potential lead in drug discovery due to its unique properties that may enhance metabolic stability and alter pharmacokinetic profiles compared to non-fluorinated analogs.
  • Chemical Synthesis Applications : It serves as an intermediate in synthesizing various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Comparative Analysis with Analog Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine at the 4-positionEnhanced selectivity and potency towards biological targets
Methyl piperidine-4-carboxylate hydrochlorideLacks fluorine atomMore hydrophilic; different biological activity
Ethyl 4-fluoropiperidine-4-carboxylateEthyl instead of methylPotentially different pharmacokinetics
Methyl 3-chloropiperidine-4-carboxylateChlorine instead of fluorineDifferent reactivity profile

Case Studies and Research Findings

In a recent study focused on tuberculosis drug discovery, methyl 4-fluoropiperidine-4-carboxylate derivatives were screened alongside other compounds. The results indicated that several analogs exhibited MIC values below 20 µM, showcasing their potential efficacy against M. tuberculosis while maintaining low cytotoxicity against HepG2 cells .

Additionally, structure-activity relationship (SAR) studies highlighted modifications that could enhance activity while improving physicochemical properties. For instance, analogs with specific substitutions showed improved binding affinity and selectivity towards target enzymes .

Q & A

Q. Q1. What are the common synthetic routes for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of piperidine precursors. For example, nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on hydroxylated intermediates is common . Ethyl analogs (e.g., Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride) are synthesized via similar fluorination steps, with yields heavily dependent on temperature control (0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents . Post-fluorination, esterification with methyl chloride or transesterification may follow. Purity optimization often requires recrystallization from ethanol/water mixtures .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorination (δ ~ -200 ppm for aliphatic C-F bonds), while 1H^{1}\text{H} NMR identifies piperidine ring conformation and ester methyl groups (δ 3.6–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 196.07 for the free base) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>95% required for pharmacological studies) .

Q. Q3. What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Handling requires PPE (gloves, goggles) due to potential respiratory irritation (H315/H319 hazards) .

Advanced Research Questions

Q. Q4. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Methodological Answer: Asymmetric fluorination via chiral auxiliaries or organocatalysts is challenging due to the quaternary fluorinated carbon. A reported strategy uses (R)-BINOL-derived phosphates to induce enantioselectivity during fluorination, achieving up to 80% ee. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica) may separate enantiomers .

Q. Q5. How do structural modifications (e.g., fluorination position, ester substituents) impact biological activity in related piperidine derivatives?

Methodological Answer:

  • Fluorine Position : 4-Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride shows improved pharmacokinetic profiles compared to non-fluorinated analogs .
  • Ester vs. Amide : Methyl esters exhibit faster hydrolysis in vivo than ethyl analogs, affecting bioavailability. Replacing the ester with a carboxamide group (e.g., in kinase inhibitors) increases target binding affinity but reduces solubility .

Q. Q6. How can researchers address contradictions in reported biological data (e.g., IC50_{50}50​ variability) for fluorinated piperidine derivatives?

Methodological Answer:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride’s IC50_{50} against MAPK1 ranges from 50–200 nM depending on buffer pH and incubation time .
  • Compound Purity : Impurities >5% (e.g., de-fluorinated byproducts) artificially lower activity. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Q7. What computational methods are used to predict the reactivity and metabolic pathways of this compound?

Methodological Answer:

  • DFT Calculations : Predict fluorination transition states (e.g., B3LYP/6-31G* level) to optimize synthetic routes .
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and CYP450 interactions. Fluorine reduces metabolic clearance, but the ester group increases susceptibility to esterases .

Q. Q8. How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?

Methodological Answer: The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water vs. <1 mg/mL for free base) due to ion-dipole interactions. Crystallinity is enhanced via salt formation, facilitating X-ray diffraction studies. However, hygroscopicity requires strict moisture control during storage .

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